molecular formula C22H19N3OS B2976318 N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 1286727-19-2

N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2976318
CAS No.: 1286727-19-2
M. Wt: 373.47
InChI Key: LZJSZLGBYYXXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzo[d]thiazole core with phenethyl and pyridin-2-ylmethyl substituents, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps, starting with the construction of the benzo[d]thiazole core One common approach is the cyclization of 2-aminobenzothiazole with an appropriate carboxylic acid derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This could involve the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve yield and reduce reaction times. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide has shown potential as a bioactive molecule. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound may find applications in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-phenethyl-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide

  • N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide

  • N-phenethyl-N-(pyridin-2-ylmethyl)benzothiazole-2-carboxamide derivatives

Uniqueness: N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide stands out due to its specific combination of phenethyl and pyridin-2-ylmethyl substituents, which contribute to its unique chemical and biological properties

Properties

IUPAC Name

N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c26-22(21-24-19-11-4-5-12-20(19)27-21)25(16-18-10-6-7-14-23-18)15-13-17-8-2-1-3-9-17/h1-12,14H,13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJSZLGBYYXXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.